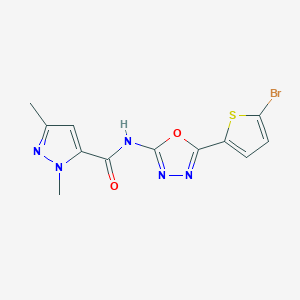

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Description

This compound is a heterocyclic hybrid featuring a pyrazole core substituted with a 1,3-dimethyl group and linked via a carboxamide bridge to a 1,3,4-oxadiazole ring bearing a 5-bromothiophen-2-yl moiety. Its structural complexity combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The bromothiophene group enhances lipophilicity and electronic interactions, while the oxadiazole ring contributes to metabolic stability and hydrogen-bonding capacity.

Properties

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN5O2S/c1-6-5-7(18(2)17-6)10(19)14-12-16-15-11(20-12)8-3-4-9(13)21-8/h3-5H,1-2H3,(H,14,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBXRQXCLLLNRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of 5-bromothiophene-2-carboxylic acid through bromination.

- Cyclization with hydrazine hydrate to form the oxadiazole ring.

- Acetylation to yield the final product.

These steps are crucial for ensuring the compound's structural integrity and biological efficacy.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro tests show that derivatives have IC50 values ranging from 5.00 to 29.85 µM against different cancer types including glioma and neuroblastoma .

The mechanism of action often involves inducing apoptosis and cell cycle arrest in cancer cells. For example, one study indicated that a related compound induced a 45% inhibition in the G0/G1 phase of the cell cycle in glioma cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing the oxadiazole moiety exhibit promising antibacterial activity against strains such as E. coli and Bacillus subtilis. The structure-function relationship suggests that modifications can enhance efficacy against specific pathogens .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors linked to disease pathways.

- Cellular Interaction : It interacts with cellular membranes or targets within cells, leading to disruption of vital processes such as DNA replication or protein synthesis.

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

- Cytotoxicity Study : A derivative was tested on C6 glioma cells showing a significant reduction in viability (IC50 = 5.13 µM), outperforming standard chemotherapeutics like 5-FU .

- Antimicrobial Screening : Compounds were screened against various microbial strains with results indicating selective activity and potential for development into therapeutic agents .

Data Summary

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Brominated thiophene and oxadiazole rings | Anticancer (IC50 ~ 5 µM), Antimicrobial (active against E. coli) |

| Related Oxadiazole Derivative | Various substitutions on thiophene | Selective cytotoxicity in glioma |

Scientific Research Applications

Research indicates that compounds similar to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exhibit diverse biological activities, including:

Antimicrobial Properties : The oxadiazole derivatives are known for their antimicrobial effects. Compounds within this class have shown effectiveness against various bacterial strains and fungi .

Anticancer Activity : Bromothiophene-containing compounds have been explored for their anti-tumor properties. The unique structural components of this compound may contribute to its potential efficacy in cancer treatment .

Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Table 2: Biological Activities of Similar Compounds

| Compound Type | Activity Type | References |

|---|---|---|

| Oxadiazole Derivatives | Antimicrobial | |

| Bromothiophene Compounds | Anticancer | |

| Dimethyl-Pyrazoles | Anti-inflammatory |

Therapeutic Applications

The integration of various functional groups in this compound suggests potential applications in several therapeutic areas:

Cancer Therapy : Given its structural characteristics and biological activities, this compound may serve as a lead compound for developing new anticancer agents.

Infectious Disease Treatment : Its antimicrobial properties indicate that it could be developed into treatments for bacterial and fungal infections.

Inflammatory Disorders : The anti-inflammatory potential opens avenues for research into therapies for conditions such as arthritis and other inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogues and their differences:

Key Research Findings

- Antimicrobial Potential: The oxadiazole-pyrazole-carboxamide scaffold (target compound) shares structural motifs with clinically validated antifungals (e.g., Fluconazole derivatives), though its specific activity remains under investigation .

- SAR Insights : Replacement of the 1,3-dimethyl group with bulkier substituents (e.g., tert-butyl in ) reduces enzymatic degradation but may hinder target binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.